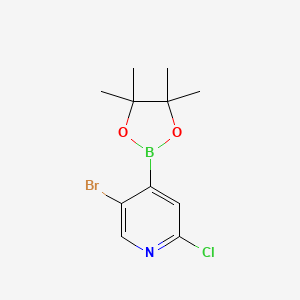

5-Bromo-2-chloropyridine-4-boronic acid pinacol ester

Beschreibung

This compound is pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems for pharmaceuticals and materials science. Its molecular formula is C₁₁H₁₅BClBrNO₂, with a molecular weight of 327.42 g/mol (calculated). Key properties include enhanced solubility in organic solvents compared to its parent boronic acid, a characteristic common to pinacol esters .

Eigenschaften

IUPAC Name |

5-bromo-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BBrClNO2/c1-10(2)11(3,4)17-12(16-10)7-5-9(14)15-6-8(7)13/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSGLCXBJIRHFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BBrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401144297 | |

| Record name | Pyridine, 5-bromo-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401144297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121514-81-4 | |

| Record name | Pyridine, 5-bromo-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 5-bromo-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401144297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Palladium-Catalyzed Borylation of 4-Halo-2-chloro-5-bromopyridine

The palladium-catalyzed cross-coupling of halogenated pyridines with pinacol borane represents a high-yield, scalable approach. Adapted from the system developed by, this method employs PdCl₂(CH₃CN)₂ (2.5 mol%) and the ligand SPhos (5 mol%) to facilitate borylation at position 4 of 4-iodo-2-chloro-5-bromopyridine (Fig. 1A).

Reaction Conditions

-

Substrate : 4-iodo-2-chloro-5-bromopyridine (1.0 equiv)

-

Boron source : Pinacol borane (1.5 equiv)

-

Base : K₃PO₄ (3.0 equiv)

-

Solvent : Dioxane, 80°C, 3 hours

The bulky SPhos ligand enhances catalytic activity by mitigating oxidative addition barriers, particularly for sterically hindered substrates. This method’s efficacy for aryl iodides and bromides is well-documented, though its application to pyridines requires careful optimization to address electronic deactivation by the nitrogen atom.

Comparative Analysis of Methods

The palladium method offers superior functional group compatibility and shorter reaction times, whereas the Grignard route provides a halogen-specific pathway amenable to steric hindrance.

Experimental Optimization and Challenges

Regioselective Halogenation

Introducing halogens at positions 2, 4, and 5 requires precise control. Bromination at position 5 is directed by the electron-withdrawing chlorine at position 2, while iodination at position 4 benefits from ortho-directing effects during metalation.

Analyse Chemischer Reaktionen

Types of Reactions:

Suzuki-Miyaura Coupling: This is the most common reaction involving 5-Bromo-2-chloropyridine-4-boronic acid pinacol ester. It forms carbon-carbon bonds by coupling with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or an acid.

Common Reagents and Conditions:

Palladium Catalysts: Such as palladium acetate or palladium chloride.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Such as tetrahydrofuran or dimethylformamide.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Deboronated Pyridines: Formed through protodeboronation.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Agents:

The compound serves as a crucial intermediate in the synthesis of potential anticancer drugs. For instance, it can be utilized in the development of kinase inhibitors, which are vital in cancer treatment due to their role in blocking specific enzymes involved in cancer cell proliferation. Studies have indicated that derivatives of pyridine boronic acids exhibit promising activity against various cancer cell lines, making them candidates for further development .

Antiviral Compounds:

Research has also explored the use of boronic acid derivatives, including 5-Bromo-2-chloropyridine-4-boronic acid pinacol ester, in the synthesis of antiviral agents. The mechanism often involves the inhibition of viral proteases, which are crucial for viral replication .

Agrochemicals

The compound is employed in the synthesis of agrochemical products, particularly herbicides and insecticides. Boronic acids are known for their ability to interact with biological systems, making them suitable for designing compounds that can effectively target pests while minimizing environmental impact . The application of this compound in agrochemicals aligns with the increasing demand for sustainable agricultural practices.

Material Science

Organic Electronics:

In material science, this compound is utilized in the synthesis of organic semiconductors. These materials are essential for developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The boron atom's ability to form stable bonds with carbon allows for the creation of complex structures that enhance electronic properties .

Synthetic Methodologies

The compound is frequently used in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This reaction is pivotal in synthesizing complex organic molecules, including pharmaceuticals and natural products. The presence of bromine and chlorine substituents on the pyridine ring enhances its reactivity, allowing for efficient coupling with various aryl and vinyl boronic acids .

Case Studies and Research Findings

Wirkmechanismus

The primary mechanism of action for 5-Bromo-2-chloropyridine-4-boronic acid pinacol ester involves its role as a coupling partner in cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of bromine and chlorine atoms facilitates selective activation and functionalization of the pyridine ring.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Positional Isomers

a. 2-Chloropyridine-4-boronic Acid Pinacol Ester (CAS 458532-84-8)

- Molecular Formula: C₁₁H₁₅BClNO₂

- Molecular Weight : 239.50 g/mol

- Key Differences: Lacks the bromo substituent at position 3.

b. 2-Chloropyridine-5-boronic Acid Pinacol Ester (CAS 444120-94-9)

Halogen-Substituted Analogs

a. 2-Bromopyridine-4-boronic Acid Pinacol Ester (CAS 458532-82-6)

- Molecular Formula: C₁₁H₁₅BBrNO₂

- Molecular Weight : 298.96 g/mol

- Key Differences : Bromo at position 2 instead of chloro. Bromine’s lower electronegativity (vs. chlorine) may enhance oxidative stability and alter catalytic activity in coupling reactions .

b. 5-Bromo-2-(cyclopropyl)thiazole-4-boronic Acid Pinacol Ester (CAS 1402233-32-2)

Heterocyclic Variants

a. 2-Methyl-6-chloropyrimidine-4-boronic Acid Pinacol Ester

- Molecular Formula : C₁₁H₁₆BClN₂O₂

- Molecular Weight : 254.53 g/mol

- Key Differences: Pyrimidine ring (two nitrogen atoms) instead of pyridine.

b. 2,6-Difluoro-4-formylphenylboronic Acid Pinacol Ester (CAS 870717-92-3)

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|

| Target Compound | C₁₁H₁₅BClBrNO₂ | 327.42 | - | Bromo (C5), chloro (C2), pyridine core; versatile cross-coupling substrate |

| 2-Chloropyridine-4-boronic acid PE | C₁₁H₁₅BClNO₂ | 239.50 | 458532-84-8 | No bromo; reduced steric hindrance |

| 2-Bromopyridine-4-boronic acid PE | C₁₁H₁₅BBrNO₂ | 298.96 | 458532-82-6 | Bromo at C2; higher reactivity in oxidative conditions |

| 5-Bromo-2-(cyclopropyl)thiazole-4-B PE | C₁₂H₁₇BBrNO₂S | 330.05 | 1402233-32-2 | Thiazole core; sulfur enhances electron deficiency |

| 2-Methyl-6-chloropyrimidine-4-B PE | C₁₁H₁₆BClN₂O₂ | 254.53 | - | Pyrimidine core; dual nitrogen atoms increase reactivity |

Key Research Findings

Solubility : Pinacol esters generally exhibit superior solubility in organic solvents (e.g., chloroform, acetone) compared to parent boronic acids. The bromo and chloro substituents in the target compound may slightly reduce solubility in hydrocarbons due to increased polarity .

Biological Activity : Analogous boronic esters (e.g., compound 33 in ) show weak enzyme inhibition at millimolar concentrations. The target compound’s halogenation pattern may improve binding affinity to targets like penicillin-binding proteins .

Stability: Electron-withdrawing substituents (Cl, Br) increase susceptibility to hydrolysis compared to non-halogenated analogs. Stability in aqueous conditions is critical for storage and reaction planning .

Biologische Aktivität

5-Bromo-2-chloropyridine-4-boronic acid pinacol ester is an organoboron compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound features a pyridine ring substituted with bromine and chlorine atoms, along with a boronic acid moiety in the form of a pinacol ester. Its molecular formula is , with a molecular weight of approximately 318.4 g/mol .

Chemical Structure and Properties

The structure of this compound includes:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Halogen Substituents : Bromine and chlorine atoms which can influence the compound's reactivity and biological activity.

- Boronic Acid Moiety : The pinacol ester form enhances its stability and reactivity in various organic reactions, particularly in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds.

Biological Activity

The biological activity of this compound primarily arises from its role as a building block for synthesizing more complex molecules with potential pharmacological properties. While the compound itself may not exhibit direct biological effects, it serves as a precursor for various derivatives that can interact with biological targets.

The mechanism of action for compounds derived from this compound typically involves:

- Suzuki-Miyaura Coupling : This reaction allows the formation of biaryl compounds that can possess significant biological activity.

- Functionalization : The halogen substituents (bromine and chlorine) provide versatile handles for further chemical modifications, leading to novel drug candidates.

Applications in Drug Development

Research has shown that derivatives of this compound can be developed into pharmacologically active agents. For instance, studies have indicated that boron-containing compounds can serve as inhibitors for various enzymes and receptors, including those involved in cancer progression and neurodegenerative diseases .

Case Studies and Research Findings

- Synthesis of Borylated Quinolines : A study demonstrated the use of boronic esters in synthesizing borylated quinolines, which were further transformed into potential inhibitors for homeodomain interacting protein kinase 2 (HIPK2). This highlights the utility of boronic esters in developing targeted therapies .

- Nicotinic Acetylcholine Receptor Binding : Research on related pyridine derivatives has shown promising results in binding affinity to nicotinic acetylcholine receptors, suggesting potential applications in treating neurological disorders .

- Aurora Kinase Inhibitors : The design and synthesis of imidazo[4,5-b]pyridine derivatives have been explored, where boron-containing compounds played a crucial role in enhancing selectivity towards specific Aurora kinase isoforms .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Chloro-2-pyridinylboronic acid pinacol ester | C_{11}H_{14}BClNO_2 | Lacks bromine substitution; used similarly in Suzuki reactions. |

| 4-Bromo-2-chloro-6-methylpyridine boronic acid | C_{11}H_{12}BBrClN | Contains a methyl group; alters electronic properties. |

| 5-Bromo-2-fluoropyridine boronic acid | C_{11}H_{12}BF_3N | Fluorine substitution affects reactivity and solubility. |

Q & A

Q. Basic

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.5–8.5 ppm for pyridine) and pinacol methyl groups (δ ~1.3 ppm). The boron-adjacent carbon (C4) shows a distinct ¹³C shift near 30 ppm .

- FT-IR : Confirm boronic ester formation via B-O stretches (1340–1310 cm⁻¹) and aromatic C-Cl/Br vibrations (600–800 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Exact mass validation (e.g., C₁₁H₁₃BBrClNO₂ requires m/z 315.9944) .

Advanced Tip : X-ray crystallography (if crystals are obtainable) resolves halogen positioning and steric effects on boronic ester geometry .

How can this compound be applied in covalent organic framework (COF) synthesis?

Advanced

The boronic ester group enables condensation with polyols (e.g., hexahydroxytriphenylene) to form COFs via reversible boronate ester linkages. The pyridine core introduces nitrogen heteroatoms, enhancing COF porosity and Lewis acidity for catalytic applications. Compared to phenyl-based COFs (), pyridine-derived frameworks exhibit higher thermal stability (>400°C) and tunable pore sizes (7–15 Å) due to the rigid heterocycle. Challenges include competing hydrolysis; thus, anhydrous conditions and kinetic control (e.g., slow heating) are critical .

Research Insight : Pair this compound with triphenylene-based linkers to create eclipsed or staggered COF layers. Characterize via PXRD (e.g., peaks at 2θ = 3–10°) and BET surface area analysis (>500 m²/g) .

What purification strategies address common impurities in its synthesis?

Basic

Common impurities include unreacted halopyridine precursors and deboronated byproducts. Sequential purification steps:

Liquid-Liquid Extraction : Use water/DCM to remove polar impurities.

Column Chromatography : Silica gel with hexane/EtOAc (4:1 to 1:1) eluent.

Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp ~60–65°C, similar to analogs in ).

Troubleshooting : If boron removal occurs, re-esterification with pinacol and BF₃·OEt₂ can recover the product .

How can the stability of this boronic ester be enhanced under varying conditions?

Advanced

Stability challenges arise from hydrolysis (B-O cleavage) and halogen displacement. Strategies:

- Storage : Anhydrous solvents (e.g., THF) at –20°C under argon.

- pH Control : Buffered reaction media (pH 7–9) minimize acid/base degradation.

- Ligand Design : Bulky ligands (e.g., SPhos) stabilize Pd intermediates during coupling, reducing unwanted deborylation.

Experimental Validation : Conduct accelerated stability studies (e.g., 40°C/75% RH for 1 week) with HPLC monitoring. Compare with phenylboronic esters () to benchmark degradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.